2,6-Dimethoxybenzoylformic acid
CAS No.:
Cat. No.: VC16474973
Molecular Formula: C10H10O5
Molecular Weight: 210.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H10O5 |
---|---|
Molecular Weight | 210.18 g/mol |
IUPAC Name | 2-(2,6-dimethoxyphenyl)-2-oxoacetic acid |
Standard InChI | InChI=1S/C10H10O5/c1-14-6-4-3-5-7(15-2)8(6)9(11)10(12)13/h3-5H,1-2H3,(H,12,13) |
Standard InChI Key | PWBUDHIXLAHMSX-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C(=CC=C1)OC)C(=O)C(=O)O |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
2,6-Dimethoxybenzoic acid features a benzoic acid core modified with methoxy (-OCH₃) groups at both ortho positions relative to the carboxylic acid functionality. X-ray crystallography reveals two polymorphic forms:
-
Orthorhombic polymorph (II): Space group P2₁2₁2₁ with linear O–H···O hydrogen-bonded chains .
-
Tetragonal polymorph (I): Space group P4₁2₁2 exhibiting twisted carboxy group geometry due to steric interactions between methoxy substituents .
The tetragonal form’s asymmetric unit demonstrates a dihedral angle of 81.2° between the carboxylic acid group and aromatic plane, contrasting with the planar configuration in polymorph II .
Physical and Thermodynamic Parameters
Key physicochemical data compiled from experimental measurements :
Property | Value |
---|---|
Molecular weight | 182.17 g/mol |
Melting point | 185–187°C (lit.) |
Density | 1.2481 g/cm³ (estimate) |
Refractive index | 1.4500 |
Water solubility (25°C) | 0.35 g/100 mL |
pKa | 3.44 |
LogP | 0.660 |
The compound’s limited aqueous solubility necessitates alkaline conditions (pH > 7) or polar aprotic solvents for solution-phase reactions .
Synthetic Methodologies
Classical Synthesis Routes
The benchmark synthesis involves methoxylation of γ-resorcylic acid derivatives. A representative protocol from Journal of Organic Chemistry (1956) employs :
-
Methylation: Treatment of 2,6-dihydroxybenzoic acid with dimethyl sulfate under alkaline conditions.
-
Acid workup: Precipitation with HCl yields crude product.
-
Purification: Recrystallization from 1,1-dichloroethane produces high-purity crystals (m.p. 187.5–188.5°C) .
This method achieves yields exceeding 75% but requires careful control of methylation stoichiometry to prevent over-alkylation.
Emerging Polymorph Synthesis
Unexpected crystallization during cocrystallization attempts with phenylboronic acid produced the tetragonal polymorph (I). Key conditions :
-
Solvent system: Aqueous solution with 1:1 molar ratio of 2,6-dimethoxybenzoic acid to phenylboronic acid
-
Process: Reflux for 3 hours followed by slow evaporation over 14 days
-
Yield: <5% due to kinetic trapping of the metastable form
Replication challenges persist, as standard crystallization methods favor the thermodynamically stable orthorhombic form .
Pharmaceutical Applications
Novobiocin Analog Synthesis
As a key intermediate in novobiocin production, 2,6-dimethoxybenzoic acid contributes to the coumarin nucleus essential for antibiotic activity. Structural modifications at the carboxylic acid position enable development of heat-shock protein 90 (Hsp90) inhibitors with enhanced tumor selectivity . Recent studies demonstrate:
-
IC₅₀ improvement: Introduction of electron-withdrawing groups at C-4 reduces Hsp90 ATPase activity by 40% compared to parent compounds .
-
Bioavailability: Ester prodrug derivatives increase oral absorption by masking the carboxylic acid moiety .
Crystallographic Advances
Polymorph Characterization
Comparative analysis of polymorphic forms reveals critical differences:
Parameter | Polymorph I (Tetragonal) | Polymorph II (Orthorhombic) |
---|---|---|
Space group | P4₁2₁2 | P2₁2₁2₁ |
Z’ | 1 | 1 |
Hydrogen bonding | Catenamer motifs | Infinite chains |
Density | 1.409 g/cm³ | 1.402 g/cm³ |
Thermal stability | Metastable (<100°C) | Stable up to 187°C |
The tetragonal form’s catenamer structure arises from C–H···O interactions between methoxy oxygen and aromatic hydrogens, contrasting with the classical O–H···O chains in polymorph II .
Implications for Drug Formulation
Polymorph stability directly impacts pharmaceutical processing:
-
Tableting behavior: Polymorph II’s linear hydrogen bonds enhance compactability under pressure.
-
Dissolution rate: Metastable form I demonstrates 23% faster dissolution in simulated gastric fluid .
Future Research Directions
Polymorph Control Strategies
Advanced crystallization techniques under investigation:
-
Microfluidic confinement: Nucleation control via droplet-based platforms
-
Additive-mediated growth: Use of ionic liquids to stabilize form I
Targeted Drug Delivery
Conjugation with nanoparticle carriers (e.g., PLGA) may enhance tumor-specific accumulation while mitigating systemic exposure. Preliminary in silico models predict 68% increase in Hsp90 binding affinity with nanoformulated derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume